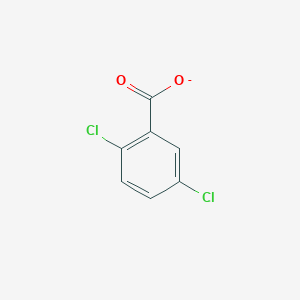

2,5-Dichlorobenzoate

Description

Overview of Halogenated Benzoates and their Academic Significance

Halogenated benzoates are a class of aromatic carboxylic acids characterized by the presence of one or more halogen atoms attached to the benzene (B151609) ring. Their academic significance stems from their widespread presence as environmental pollutants, often arising from the breakdown of pesticides, herbicides, and polychlorinated biphenyls (PCBs). asm.org The persistence and potential toxicity of these compounds in the environment have made them a focal point for research in toxicology, environmental chemistry, and microbiology. asm.orginteresjournals.org

Scientists study halogenated benzoates to understand their fate and transport in ecosystems, their mechanisms of toxicity, and, crucially, the ways in which they can be broken down or remediated. These compounds serve as model substrates for investigating microbial catabolic pathways, offering insights into the evolution of enzymatic functions for degrading xenobiotic compounds. interesjournals.org The position and number of halogen substituents on the benzoate (B1203000) ring significantly influence the compound's chemical properties and its susceptibility to microbial degradation, providing a rich area for structure-activity relationship studies.

Rationale for Comprehensive Research on 2,5-Dichlorobenzoate

The specific focus on this compound is driven by several key factors. It is a known metabolite in the microbial degradation of more complex chlorinated compounds, such as the herbicide chloramben (B1668635) and certain PCBs. ebi.ac.ukresearchgate.net Understanding its formation and subsequent breakdown is therefore essential for a complete picture of the environmental fate of these parent pollutants.

Furthermore, this compound itself can be a recalcitrant compound, and its degradation pathways are of significant interest for bioremediation applications. Researchers have isolated and characterized various microorganisms capable of utilizing this compound as a sole source of carbon and energy, providing valuable models for studying the enzymatic machinery involved in dehalogenation and aromatic ring cleavage. ebi.ac.uknih.gov The study of its degradation by strains like Pseudomonas aeruginosa JB2 has revealed the presence of specialized halobenzoate dioxygenases, highlighting the adaptive strategies of bacteria in contaminated environments. asm.orgnih.gov

Chemical and Physical Properties of 2,5-Dichlorobenzoic Acid

The properties of this compound are intrinsically linked to its parent compound, 2,5-dichlorobenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | gmchemix.com |

| Molecular Weight | 191.01 g/mol | gmchemix.com |

| Appearance | White powder or needles | chemicalbook.com |

| Melting Point | 152-157 °C | gmchemix.com |

| Boiling Point | 301 °C | chemicalbook.com |

| Water Solubility | <0.1 g/100 mL at 19 °C | chemicalbook.com |

| CAS Number | 50-79-3 | gmchemix.com |

Synthesis of 2,5-Dichlorobenzoic Acid

Several methods have been developed for the synthesis of 2,5-dichlorobenzoic acid, reflecting its utility as an intermediate in the production of pharmaceuticals and herbicides. gmchemix.comnordmann.global

One industrial method involves the reaction of p-dichlorobenzene with phosgene (B1210022) to produce 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to yield the final product. chemicalbook.comchemicalbook.com Another patented process describes the synthesis starting from 1,2,4-trichlorobenzene. This method involves a cyanation reaction with cuprous cyanide in the presence of a high-boiling tertiary amine like quinoline (B57606) to form 2,5-dichlorobenzonitrile. The nitrile is then hydrolyzed to 2,5-dichlorobenzoic acid. google.com

In a laboratory setting, 2-amino-3,5-dichlorobenzoic acid can be synthesized through the chlorination of 2-aminobenzoic acid in hydrochloric acid. beilstein-journals.org

Biodegradation of this compound

The microbial degradation of this compound is a key area of environmental research, with several bacterial strains demonstrating the ability to break down this compound.

Key Enzymes in the Degradation Pathway

The initial step in the aerobic degradation of this compound is typically catalyzed by a dioxygenase . interesjournals.orgnih.gov These multi-component enzymes introduce two hydroxyl groups onto the aromatic ring, a critical step that prepares the ring for cleavage. interesjournals.org Specifically, a halobenzoate dioxygenase has been identified in Pseudomonas aeruginosa JB2 as being essential for the degradation of chlorobenzoates with a substituent in the ortho position, like this compound. nih.gov

Following dioxygenation, the resulting chlorocatechol is further processed. In some cases, glutathione (B108866) S-transferases (GSTs) have been shown to play a role in the dehalogenation of dichlorobenzoates. umyu.edu.ng While the wild-type beta class GST from Acidovorax sp. KKS102 did not show activity towards this compound, certain mutants of this enzyme did exhibit dehalogenation capabilities. umyu.edu.ngumyu.edu.ng

Degradation Pathway in Pseudomonas Species

Pseudomonas species are frequently implicated in the breakdown of chlorinated aromatic compounds. In Pseudomonas aeruginosa JB2, the degradation of this compound proceeds through the formation of 4-chlorocatechol (B124253) as a central intermediate. asm.orgnih.gov This indicates that the initial dioxygenase attack removes the chlorine atom at the 2-position.

Similarly, crude extracts of Pseudomonas sp. CPE2 are capable of converting 2,5-dichlorobenzoic acid to 4-chlorocatechol. ebi.ac.uk Research on a recombinant strain of Pseudomonas fluorescens has shown that the presence of plant roots (the rhizosphere) can enhance the mineralization of this compound in soil, suggesting a synergistic relationship that could be exploited for bioremediation. oup.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H3Cl2O2- |

|---|---|

Poids moléculaire |

190 g/mol |

Nom IUPAC |

2,5-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/p-1 |

Clé InChI |

QVTQYSFCFOGITD-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl |

Synonymes |

2,5-dichlorobenzoate 2,5-dichlorobenzoate sodium 2,5-dichlorobenzoic acid |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,5 Dichlorobenzoate

Esterification Reactions for 2,5-Dichlorobenzoate Synthesis

The formation of this compound esters is a fundamental transformation, enabling the protection of the carboxylic acid group and facilitating further reactions. Several established methods are employed for this purpose, each with distinct advantages.

Direct Esterification with Acid Catalysis

Direct esterification is a common and straightforward method for synthesizing this compound esters. This reaction typically involves the condensation of 2,5-dichlorobenzoic acid with an alcohol in the presence of a strong acid catalyst.

One well-documented example is the synthesis of methyl this compound. In this procedure, 2,5-dichlorobenzoic acid is refluxed with an excess of absolute methanol, using a few drops of concentrated sulfuric acid as the catalyst. researchgate.net The reaction is driven to completion by the excess of methanol. After several hours of reflux, the excess solvent is removed, and the resulting solid ester is purified by recrystallization from ethanol (B145695), affording a high yield of the desired product. researchgate.net A similar approach can be used to synthesize tert-butyl this compound by reacting 2,5-dichlorobenzoic acid with tert-butanol (B103910).

| Reactants | Catalyst | Conditions | Product | Yield |

| 2,5-Dichlorobenzoic acid, Methanol | Sulfuric acid | Reflux | Methyl this compound | 88% researchgate.net |

| 2,5-Dichlorobenzoic acid, tert-Butanol | Sulfuric acid or Hydrochloric acid | Reflux | tert-Butyl this compound | 70-80% |

Transesterification Approaches

Transesterification offers an alternative route to different this compound esters, particularly when a specific ester is more readily available. This process involves the exchange of the alkoxy group of an existing ester with a different alcohol. The reaction can be catalyzed by either an acid or a base.

For instance, tert-butyl this compound can be synthesized via transesterification starting from methyl this compound. This reaction is typically performed by refluxing the methyl ester with tert-butanol in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. This method can be advantageous when the starting methyl ester is commercially available or easily synthesized.

Under acidic conditions, transesterification proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the incoming alcohol. masterorganicchemistry.com Basic conditions, on the other hand, involve the use of an alkoxide nucleophile. masterorganicchemistry.com

| Starting Ester | Alcohol | Catalyst | Conditions | Product | Yield |

| Methyl this compound | tert-Butanol | Sodium hydroxide or Potassium carbonate | Reflux | tert-Butyl this compound | 80-90% |

Application of Coupling Agents in Esterification

To circumvent the often harsh conditions of acid-catalyzed esterification, coupling agents are employed to facilitate the reaction under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Common coupling agents used in organic synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). For the synthesis of tert-butyl this compound, the use of such coupling agents can improve the yield and purity of the final product. Another example is the use of (O-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) for coupling 2,5-dichlorobenzoic acid in the synthesis of more complex molecules. googleapis.com

| Carboxylic Acid | Alcohol | Coupling Agent | Product |

| 2,5-Dichlorobenzoic acid | tert-Butanol | DCC or EDC | tert-Butyl this compound |

| 2,5-Dichlorobenzoic acid | Glycine methyl ester | TBTU | N-(2,5-Dichlorobenzoyl)glycine methyl ester googleapis.com |

Derivatization Reactions of this compound

The this compound framework is a valuable scaffold for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Synthesis of Nitrogen-Containing Heterocycles (e.g., oxadiazoles (B1248032), hydrazides) from this compound Derivatives

This compound esters are key precursors for the synthesis of nitrogen-containing heterocyclic compounds, such as oxadiazoles and hydrazides. These classes of compounds are of significant interest due to their diverse biological activities.

The synthesis of these heterocycles often begins with the conversion of a this compound ester to the corresponding hydrazide. This is typically achieved by reacting the ester, for example, methyl this compound, with hydrazine (B178648) hydrate. ijper.orgajgreenchem.com The resulting 2,5-dichlorobenzohydrazide can then undergo cyclization reactions to form 1,3,4-oxadiazoles. A common method for this cyclization involves treating the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netnih.govutar.edu.my This reaction leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net

| Starting Material | Reagents | Intermediate | Final Product |

| Methyl this compound | Hydrazine hydrate | 2,5-Dichlorobenzohydrazide | - |

| 2,5-Dichlorobenzohydrazide | Aromatic acids, POCl₃ | - | 2,5-Disubstituted-1,3,4-oxadiazoles researchgate.netnih.gov |

Formation of Specialty Chemical Precursors

Derivatives of this compound serve as crucial building blocks in the synthesis of various specialty chemicals. The reactivity of the ester group and the chloro-substituted aromatic ring allows for a range of transformations.

For instance, methyl this compound has been utilized as a starting material for the synthesis of poly(p-phenylene)s. chemicalbook.comvulcanchem.com It is also a precursor in the preparation of more complex molecules used in medicinal chemistry research. Ethyl this compound is another important intermediate, employed in the synthesis of pharmaceuticals and agrochemicals. angenechemical.com Furthermore, Friedel-Crafts acylation of aromatic compounds with 2,5-dichlorobenzoyl chloride, derived from the corresponding acid, is used to prepare substituted benzophenones, which are themselves precursors to polymers. researchgate.net

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and in the context of this compound, they provide a pathway to replace the chlorine atoms with other functionalities. These reactions are profoundly influenced by the nature of the nucleophile, the reaction conditions, and the substitution mechanism at play.

Reactions with Sulfur-Centered Nucleophiles

The reaction of methyl this compound with sulfur-centered nucleophiles, such as thiolate ions, has been shown to proceed effectively, primarily yielding monosubstitution products. conicet.gov.arresearchgate.net These reactions are typically conducted in liquid ammonia (B1221849) and are stimulated by light. conicet.gov.ar The primary products are the result of the replacement of one of the chlorine atoms with the sulfur-containing moiety, while the other chlorine atom remains on the aromatic ring. conicet.gov.ar

In a notable study, the photostimulated reaction of methyl this compound with phenylthiolate (PhS⁻) and 1-adamantylthiolate (AdS⁻) ions in liquid ammonia resulted in good yields of the corresponding monosubstitution products. conicet.gov.ar The reaction with phenylthiolate yielded methyl 2-chloro-5-(phenylthio)benzoate, while the reaction with 1-adamantylthiolate produced methyl 5-(adamantylthio)-2-chlorobenzoate. conicet.gov.ar These reactions were found to be inhibited by known Sᵣₙ1 inhibitors, providing evidence for the underlying radical mechanism. conicet.gov.ar

Table 1: Reaction of Methyl this compound with Sulfur-Centered Nucleophiles

| Nucleophile | Product | Yield (%) |

| Phenylthiolate (PhS⁻) | Methyl 2-chloro-5-(phenylthio)benzoate | Good |

| 1-Adamantylthiolate (AdS⁻) | Methyl 5-(adamantylthio)-2-chlorobenzoate | Good |

Data sourced from a study on the reactivity of methyl dichlorobenzoates with sulfur-centered nucleophiles. conicet.gov.ar

Radical Nucleophilic Substitution (Sᵣₙ1) Mechanisms

The substitution reactions of this compound, particularly with certain nucleophiles like thiolates, proceed through a radical nucleophilic substitution (Sᵣₙ1) mechanism. conicet.gov.arresearchgate.netresearchgate.net This multi-step chain reaction involves radical and radical anion intermediates, distinguishing it from the more common SₙAr mechanism. researchgate.netprepchem.com

The Sᵣₙ1 mechanism can be outlined in the following key steps:

Initiation: The reaction begins with the transfer of an electron from a suitable donor, which can be the nucleophile itself or an external initiator, to the this compound substrate. This forms a radical anion. researchgate.netprepchem.com

Propagation:

The newly formed radical anion undergoes fragmentation, cleaving one of the carbon-chlorine bonds to generate an aryl radical and a chloride ion. researchgate.netprepchem.com

This aryl radical then rapidly couples with the nucleophile (e.g., a thiolate ion) to form a new radical anion. researchgate.netprepchem.com

The cycle continues as this new radical anion transfers its excess electron to another molecule of the original this compound substrate, thereby forming the substitution product and regenerating the initial radical anion to continue the chain. researchgate.netprepchem.com

Termination: The chain reaction can be terminated through various pathways, such as the reaction of the aryl radical with a proton source. rsc.org

The photostimulation of these reactions provides the necessary energy to facilitate the initial electron transfer, a characteristic feature of many Sᵣₙ1 processes. conicet.gov.arresearchgate.net The observation that these reactions are inhibited by radical scavengers further substantiates the operation of a radical-based mechanism. conicet.gov.ar

Chemical Reactivity and Transformation Pathways of 2,5 Dichlorobenzoate

Hydrolytic Stability and Cleavage of 2,5-Dichlorobenzoate Esters

Esters of this compound are susceptible to hydrolysis, a chemical reaction in which the ester bond is cleaved by reaction with water. This process can occur under both acidic and basic conditions, yielding 2,5-dichlorobenzoic acid and the corresponding alcohol. The rate and extent of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

Microbial activity can also play a significant role in the hydrolysis of this compound esters. For instance, the bacterium Burkholderia cepacia, isolated from soil, has demonstrated the ability to hydrolyze methyl this compound. oup.com While the bacterium can cleave the ester bond, it does not subsequently degrade the resulting 2,5-dichlorobenzoic acid. oup.com A crude enzymatic extract from this bacterium was also found to be effective in hydrolyzing methyl this compound. oup.com

The stability of these esters can be influenced by the specific alcohol group. For example, tert-butyl this compound can be hydrolyzed to 2,5-dichlorobenzoic acid and tert-butyl alcohol. Similarly, ethyl this compound undergoes hydrolysis to produce 2,5-dichlorobenzoic acid and ethanol (B145695).

The table below summarizes the hydrolytic activity of a crude enzyme extract from Burkholderia cepacia on various methyl esters.

| Compound | Concentration (mM) | Activity (U/mg of protein) |

| Methyl this compound | 0.16 | 0.03 |

| Methyl benzoate (B1203000) | 0.72 | 0.12 |

| Methyl 4-chlorobenzoate | 0.44 | 0.20 |

| Data sourced from a study on the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia. |

Oxidation and Reduction Pathways of this compound

This compound can undergo both oxidation and reduction reactions, which are critical in its environmental fate and microbial degradation.

Oxidation: Under aerobic conditions, microorganisms can degrade this compound. For example, Pseudomonas aeruginosa JB2, isolated from polychlorinated biphenyl (B1667301) (PCB) contaminated soil, can utilize this compound as a growth substrate. nih.govasm.org The degradation pathway involves an initial oxygen-dependent attack, likely mediated by a dioxygenase enzyme. nih.govasm.org This leads to the formation of catechols as central intermediates. Specifically, the metabolism of this compound by P. aeruginosa JB2 results in the formation of 4-chlorocatechol (B124253). nih.govasm.org

Reduction: Under anaerobic conditions, this compound can be formed through the reductive dechlorination of more highly chlorinated benzoic acids. For instance, anaerobic bacteria can remove a chlorine atom from the ortho-position of 2,3,6-trichlorobenzoic acid (2,3,6-TBA) to produce this compound. oup.comnih.gov This process is a key step in the anaerobic degradation of certain herbicides. oup.com

Further reductive dechlorination of this compound has also been observed. The strict anaerobe Desulfomonile tiedjei DCB-1 is capable of reductively dechlorinating meta-chlorobenzoates. nih.gov Studies have shown that in the presence of unacclimated bacteria, the chlorine atom at the meta-position (relative to the carboxyl group) is preferentially removed from this compound, yielding 2-chlorobenzoic acid as the primary metabolite.

Photochemical Transformation Mechanisms of this compound

The photochemical transformation of this compound is a significant pathway for its degradation in the environment, involving direct and indirect photolysis mechanisms.

Direct Photolysis and Radical Formation

Photosensitized Degradation in the Presence of Dissolved Organic Matter

In natural waters, the degradation of this compound can be significantly accelerated by the presence of dissolved organic matter (DOM), such as humic and fulvic acids. nih.gov DOM acts as a photosensitizer, absorbing sunlight and producing reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govebi.ac.uk These highly reactive species then attack and degrade the this compound.

Studies on the photosensitized degradation of 2,4',5-trichlorobiphenyl (B150608) (PCB 31) have shown that 2,5-dichlorobenzoic acid is a major degradation product. nih.govebi.ac.uk The presence of DOM, particularly from allochthonous sources like Suwannee River NOM and humic acids, showed high reactivity in the photolysis of the parent compound. nih.gov The key reactive species responsible for this degradation were identified as hydroxyl radicals and singlet oxygen generated within the DOM structure. nih.govebi.ac.uk

The table below shows the pseudo-first-order rate constants for the photodegradation of a related compound, 2,4',5-trichlorobiphenyl, in the presence of different types of dissolved organic matter.

| Dissolved Organic Matter (5 mg/L) | Pseudo-first-order rate constant (initial 12h) |

| Humic acid sodium (HA) | 0.0933 |

| Suwannee River NOM (SRNOM) | 0.0651 |

| Nordic Reservoir NOM (NRNOM) | 0.0486 |

| Data from a study on the photosensitized degradation of 2,4',5-trichlorobiphenyl by dissolved organic matter. nih.govebi.ac.uk |

Environmental Photodecomposition Products

The photochemical degradation of compounds that can form this compound as an intermediate leads to a variety of products. In studies of the photosensitized degradation of 2,4',5-trichlorobiphenyl in the presence of DOM, several photodecomposition products have been identified through gas chromatography-mass spectrometry (GC-MS). nih.gov

The primary identified products resulting from the breakdown of this parent compound include:

4-chlorobenzoic acid nih.gov

2,5-dichlorobenzoic acid nih.gov

hydroxy-2,5-dichlorobenzoic acid nih.gov

4-hydroxy-2',5'-dichlorobiphenyls nih.gov

hydroxy-trichlorobiphenyls nih.gov

These findings indicate that the phototransformation process involves both dechlorination and hydroxylation reactions, leading to a complex mixture of intermediate and final degradation products.

Environmental Fate and Biogeochemical Cycling of 2,5 Dichlorobenzoate

Environmental Occurrence and Distribution Patterns

2,5-Dichlorobenzoate (2,5-DCB) is not typically released into the environment as a primary-use product. Instead, its presence in various environmental compartments is primarily the result of two pathways: its use as a chemical intermediate and its formation as a metabolite from the degradation of more complex parent compounds.

Research indicates that 2,5-dichlorobenzoic acid serves as a precursor in the chemical synthesis of several agrochemicals. mdpi.com It is an intermediate in the production of the plant growth regulator and fungicide methyl this compound and the herbicides chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid) and dinoben (2,5-dichloro-3-nitrobenzoic acid). mdpi.com Industrial processes and handling of these compounds can lead to localized environmental releases.

Furthermore, this compound has been identified as a degradation product of other pollutants. For instance, it is a known metabolite in the breakdown of certain polychlorinated biphenyls (PCBs) and other chlorinated compounds. ebi.ac.uk The biodegradation of specific herbicides in soil can also lead to the formation of 2,5-DCB. tandfonline.com This means that even in areas where 2,5-DCB itself was not directly applied, it can appear as a result of the natural attenuation of other contaminants. Its occurrence has been noted in soil ecosystems, where its persistence and transport are influenced by interactions with plant roots and microbial communities in the rhizosphere. tandfonline.comacs.org

Table 1: Primary Sources of this compound in the Environment

| Source Type | Specific Origin | Environmental Entry Point |

|---|---|---|

| Chemical Synthesis | Intermediate for herbicides (e.g., Chloramben, Dinoben) mdpi.com | Industrial discharge, manufacturing site runoff |

| Chemical Synthesis | Intermediate for fungicides (e.g., methyl this compound) mdpi.com | Industrial discharge, manufacturing site runoff |

| Degradation Product | Metabolite of certain Polychlorinated Biphenyls (PCBs) ebi.ac.uk | In-situ formation in contaminated soil and water |

| Degradation Product | Metabolite of specific herbicides tandfonline.com | In-situ formation in agricultural soils |

Sorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of this compound in soil and aquatic systems are largely governed by sorption and desorption processes. These dynamics determine whether the compound remains dissolved in pore water and is available for transport and degradation, or if it becomes bound to solid particles like soil and sediment.

The sorption of chlorinated aromatic acids is influenced by the physicochemical properties of both the compound and the environmental matrix, particularly the organic carbon content and clay mineralogy of the soil or sediment. kwrwater.nl For compounds in this class, sorption to soil is a key process controlling their fate. jaas.ac.cn The presence of highly carbonaceous materials, such as charcoal or soot from burned vegetation, can dominate the sorption behavior even when present in small amounts. jaas.ac.cn

Sorption and desorption are often described using coefficients such as the soil-water distribution coefficient (Kd) and the Freundlich coefficient (Kf), which quantify the partitioning of a chemical between the solid and aqueous phases. Studies on analogous compounds like dichlobenil (B1670455) and its metabolites show that sorption is significantly higher in topsoils and clay-rich sediments compared to sandy layers, with organic carbon content being a primary driver of this process. acs.org The process is often reversible, meaning the compound can be released back into the solution phase from the soil matrix. regulations.gov

Table 2: Illustrative Sorption Coefficients for Chlorinated Organic Compounds in Various Soil Types This table presents typical data for related chlorinated compounds to illustrate the principles governing the sorption of this compound, as specific data for 2,5-DCB is limited.

| Soil/Sediment Type | Organic Carbon (%) | Clay (%) | Freundlich Adsorption Coefficient (Kf) | Reference Principle |

|---|---|---|---|---|

| Sandy Loam | 1.5 - 2.5 | 10 - 20 | Low to Moderate | Sorption primarily controlled by organic carbon content. kwrwater.nl |

| Silt Loam | 2.5 - 4.0 | 20 - 30 | Moderate | Higher organic matter leads to increased sorption. acs.org |

| Clayey Till (Reduced) | 0.5 - 1.5 | 30 - 50 | High | Sorption capacity strongly related to the nature of organic carbon. acs.org |

Volatilization Characteristics and Atmospheric Interactions

Volatilization is the process by which a substance transitions from a solid or liquid phase into a gaseous phase, allowing for atmospheric transport. 2,5-Dichlorobenzoic acid is described as having some ability to volatilize with water vapor. chembk.com Its methyl ester, methyl this compound, is also considered a volatile substance. herts.ac.uk This characteristic suggests that volatilization from contaminated soil and water surfaces is a relevant environmental fate pathway.

Once in the atmosphere, compounds like this compound can exist in the vapor phase or adsorbed to particulate matter. cdc.gov The physical state influences the distance and pattern of atmospheric transport. Vapor-phase compounds tend to be more mobile and transported over longer distances. cdc.gov Atmospheric residence time is limited by removal processes, including wet deposition (rain and snow) and dry deposition, which return the compound to terrestrial and aquatic ecosystems. cdc.gov The potential for long-range transport is a key consideration, as evidenced by its classification as a marine pollutant in safety data sheets for its methyl ester form. lgcstandards.com

Table 3: Physical Properties Related to the Volatility of this compound and its Methyl Ester

| Compound | Property | Value | Implication for Volatilization |

|---|---|---|---|

| 2,5-Dichlorobenzoic Acid | Boiling Point | 301 °C (lit.) chembk.com | Indicates it can become volatile at elevated temperatures. |

| 2,5-Dichlorobenzoic Acid | Physical State | Needle-like crystals chembk.com | Can volatilize from solid state with water vapor. chembk.com |

| Methyl this compound | Boiling Point | 265.2 ± 20.0 °C (Predicted) chemicalbook.com | Lower boiling point than the acid suggests higher volatility. |

| Methyl this compound | Flash Point | >113 °C chemicalbook.com | Indicates volatility under specific conditions. |

Abiotic Degradation Processes in Aquatic and Terrestrial Systems

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily hydrolysis and photolysis. These pathways are significant for the transformation of this compound and its derivatives in the environment.

Hydrolysis: This process involves the reaction of a compound with water, leading to the cleavage of chemical bonds. For ester derivatives of 2,5-Dichlorobenzoic acid, hydrolysis is a key transformation pathway. For example, tert-butyl this compound can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzoic acid and tert-butyl alcohol. Similarly, the ester bond in methyl this compound is susceptible to hydrolysis, which would also form 2,5-dichlorobenzoic acid. google.com

Photolysis: This is the degradation of a compound by light, particularly ultraviolet (UV) radiation from sunlight. Chlorinated aromatic compounds can undergo photolysis in aquatic environments. Studies on related chlorobenzoic acids show that irradiation with UV light can cause the replacement of chlorine atoms with hydroxyl or hydrogen groups. annualreviews.org For instance, the photolysis of methyl-3-amino-2,5-dichlorobenzoate in the presence of oxygen leads to a complex mixture of products, proceeding via a free-radical mechanism. annualreviews.org The presence of dissolved organic matter (DOM) in water can significantly accelerate the photodegradation of chlorinated compounds by producing reactive species like hydroxyl radicals and singlet oxygen. ebi.ac.uk

Table 4: Summary of Abiotic Degradation Pathways for this compound and Related Compounds

| Degradation Process | Compound Type | Conditions | Primary Transformation/Products |

|---|---|---|---|

| Hydrolysis | Benzoate (B1203000) Esters (e.g., methyl or tert-butyl this compound) | Aquatic systems (acidic or basic) | Cleavage of the ester bond to form 2,5-Dichlorobenzoic Acid and the corresponding alcohol. |

| Photolysis | Chlorobenzoic Acids | Aquatic systems, sunlight (UV radiation) | Replacement of chlorine atoms with hydroxyl or hydrogen groups. annualreviews.org |

| Sensitized Photolysis | Chlorinated Aromatics | Aquatic systems with dissolved organic matter (DOM) | Accelerated degradation via reactive oxygen species. ebi.ac.uk |

Microbial Degradation and Biotransformation Mechanisms of 2,5 Dichlorobenzoate

Isolation and Characterization of 2,5-Dichlorobenzoate-Degrading Microorganisms

The isolation of microbial strains capable of degrading this compound has been achieved through enrichment cultures from contaminated environments such as landfill soils, sediments, and polychlorophenol-contaminated sites. scholarsresearchlibrary.comnih.gov This process typically involves providing this compound as the sole carbon source to select for microorganisms with the requisite metabolic capabilities. scholarsresearchlibrary.comnih.gov

A variety of bacterial genera have demonstrated the ability to degrade this compound. Species of Pseudomonas are frequently implicated in the breakdown of this compound. For instance, Pseudomonas aeruginosa strain JB2, isolated from soil contaminated with polychlorinated biphenyls, can grow on this compound. nih.govasm.org Similarly, Pseudomonas aeruginosa strain LP5 has been shown to utilize this compound, exhibiting a doubling time of 6.64 days. interesjournals.org Pseudomonas stutzeri strain KS25, isolated from polychlorophenol-contaminated soil and sewage, also utilizes this compound as a sole carbon and energy source, achieving complete dechlorination. nih.gov Another example is Pseudomonas sp. strain CPE2, which is capable of dechlorinating 2,5-DCBA. scholarsresearchlibrary.com

Burkholderia species are also known for their degradative capabilities. Burkholderia cepacia has been noted for its ability to degrade methyl esters of chlorinated benzoates.

The genus Acidovorax contributes to the dehalogenation of dichlorobenzoates. Acidovorax sp. KKS102 (formerly Pseudomonas sp. KKS102), a biphenyl (B1667301)/polychlorinated biphenyl (PCB) degrading organism, possesses a glutathione (B108866) S-transferase that shows dehalogenation function against dichlorobenzoates. researchgate.net Mutants of this enzyme, specifically K107T and A180P, exhibited activity towards this compound. researchgate.net

Other bacterial genera identified with the capacity to degrade or resist this compound include Bacillus sp., Corynebacterium, Enterobacter, Klebsiella, Citrobacter, and Neisseria, isolated from landfill sites. scholarsresearchlibrary.com In one study, Enterobacter showed the highest degradation rate at 62%, followed by Corynebacterium at 48%. scholarsresearchlibrary.com Achromobacter xylosoxidans strain A8 is also capable of using this compound as a sole source of carbon and energy.

Table 1: Examples of Bacterial Strains Degrading this compound

| Bacterial Strain | Source of Isolation | Key Findings |

|---|---|---|

| Pseudomonas aeruginosa JB2 | Polychlorinated biphenyl-contaminated soil | Grows on this compound, with 4-chlorocatechol (B124253) as a metabolic intermediate. nih.govasm.org |

| Pseudomonas aeruginosa LP5 | Pyrene-contaminated site | Utilizes this compound with a doubling time of 6.64 days. interesjournals.org |

| Pseudomonas stutzeri KS25 | Polychlorophenol-contaminated soil and sewage | Utilizes this compound as sole carbon and energy source with 100% chloride release. nih.gov |

| Acidovorax sp. KKS102 | Biphenyl/PCB containing soil | Mutants of its glutathione S-transferase (K107T, A180P) dehalogenate this compound. researchgate.net |

| Enterobacter sp. | Landfill | Degraded 62% of the initial this compound. scholarsresearchlibrary.com |

| Corynebacterium sp. | Landfill | Degraded 48% of the initial this compound. scholarsresearchlibrary.com |

| Achromobacter xylosoxidans A8 | Soil contaminated with PCBs | Uses this compound as a sole source of carbon and energy. |

While bacterial degradation of this compound is more extensively documented, some fungi also possess the enzymatic machinery to break down chlorinated aromatic compounds. For instance, derivatives of chlorobenzoates have been shown to be effective against fungal pathogens like Aspergillus niger and Penicillium chrysogenum. The soil fungus Mortierella sp. has been noted for its ability to degrade 2,4-dichlorophenol, a related chlorinated aromatic compound, suggesting that fungi can play a role in the environmental fate of such chemicals. ajol.info However, specific studies focusing solely on the fungal degradation of this compound are less common in the available literature.

Bacterial Strains (e.g., Pseudomonas spp., Burkholderia spp., Acidovorax spp.)

Enzymatic Pathways in this compound Metabolism

The microbial metabolism of this compound proceeds through a series of enzymatic reactions that ultimately lead to the removal of chlorine atoms and the cleavage of the aromatic ring.

The initial step in the aerobic degradation of this compound is typically catalyzed by a dioxygenase enzyme. asm.org This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, a crucial step that destabilizes the ring and prepares it for cleavage. interesjournals.org In the case of this compound, a chlorobenzoate-1,2-dioxygenase attacks the molecule. oup.com This initial oxygen-dependent attack is mediated by multicomponent enzymes that often require cofactors like NADH and Fe(II). ebi.ac.ukebi.ac.uk For example, the degradation of both 2,3- and this compound by Pseudomonas aeruginosa JB2 is initiated by a dioxygenase, leading to the formation of 4-chlorocatechol. nih.govasm.org Similarly, crude extracts of Pseudomonas sp. CPE2 convert 2,5-dCBA to 4-chlorocatechol in a reaction that requires molecular oxygen and NADH. ebi.ac.uk This suggests the presence of a halobenzoate dioxygenase specialized for ortho-substituted chlorobenzoates. nih.govasm.org

Following the initial dioxygenase attack and subsequent dehydrogenation, a chlorinated catechol intermediate, such as 4-chlorocatechol, is formed. nih.govasm.orgresearchgate.net This chlorocatechol is a central intermediate that is then funneled into either an ortho- or meta-cleavage pathway. researchgate.net

In the ortho-cleavage pathway, the aromatic ring of the chlorocatechol is cleaved between the two hydroxyl groups. This pathway is often employed in the degradation of chlorobenzoates. researchgate.net For instance, in Pseudomonas sp. strain B-300, the degradation of 2-chlorobenzoate (B514982) proceeds through catechol or chlorocatechol, which are then converted to muconic and chloromuconic acid, respectively, indicative of an ortho-cleavage mechanism. cdnsciencepub.com

The meta-cleavage pathway involves the cleavage of the aromatic ring adjacent to one of the hydroxyl groups. researchgate.net However, the accumulation of certain chlorinated catechols can sometimes inhibit catechol 2,3-dioxygenases, the key enzymes of the meta-fission pathway. oup.com

Dechlorination, the removal of chlorine atoms from the aromatic ring, can occur at different stages of the degradation pathway. Enzymatic dehalogenation can happen through hydrolytic, reductive, or oxygen-dependent mechanisms. semanticscholar.org

Hydrolytic dehalogenation involves the replacement of a chlorine atom with a hydroxyl group derived from water. semanticscholar.org While this mechanism is known for other chlorobenzoates, its specific role in the primary degradation of this compound is less detailed in the context of the initial attack.

Reductive dehalogenation is another important process, particularly under anaerobic conditions. In this process, a chlorine atom is replaced by a hydrogen atom. For example, the anaerobic bacterium Desulfomonile tiedjei DCB-1 can reductively dechlorinate this compound. researchgate.net Studies using heavy water (D₂O) have shown that the deuterium (B1214612) atom is specifically incorporated at the position where the chlorine was removed, providing insight into the reaction mechanism. researchgate.net

Spontaneous dehalogenation can also occur during the metabolism of ring-cleavage products. semanticscholar.org In some modified ortho-cleavage pathways, unstable intermediates formed after ring cleavage can spontaneously release chloride ions. semanticscholar.org In the degradation of this compound by Pseudomonas stutzeri KS25, a 100% yield of released chlorine was observed, indicating a highly efficient dechlorination process. nih.gov

Role of Glutathione S-transferases in Dehalogenation

Glutathione S-transferases (GSTs) are a widespread family of enzymes known for their detoxification functions. umyu.edu.ng While primarily involved in detoxification, recent studies have highlighted their role in the dehalogenation of organochlorine compounds, a property that is significant for bioremediation. umyu.edu.ngumyu.edu.ng Specifically, the beta class of GSTs, which are unique to bacteria, have been investigated for their ability to dehalogenate dichlorobenzoates. umyu.edu.ngumyu.edu.ng

In a study involving a beta class GST from Acidovorax sp. KKS102, designated KKS-BphK, the enzyme and its mutants were tested for their dehalogenating activity against various dichlorobenzoate isomers. umyu.edu.ngumyu.edu.ng The wild-type KKS-BphK enzyme, along with a C10F mutant, did not show any activity towards this compound. umyu.edu.ngumyu.edu.ng However, two specific mutants, K107T and A180P, demonstrated dehalogenation activity against this compound. umyu.edu.ngumyu.edu.ng This suggests that while the native enzyme may not be effective, genetic modification can enhance its substrate range to include this compound. umyu.edu.ng These findings underscore the potential of engineered beta class GSTs in the dehalogenation of dichlorobenzoates. umyu.edu.ngumyu.edu.ng

Table 1: Dehalogenation of this compound by KKS-BphK and its Mutants

| Enzyme Variant | Dehalogenation Activity towards this compound | Reference |

|---|---|---|

| Wild Type KKS-BphK | No Activity | umyu.edu.ngumyu.edu.ng |

| C10F Mutant | No Activity | umyu.edu.ngumyu.edu.ng |

| K107T Mutant | Activity Observed | umyu.edu.ngumyu.edu.ng |

| A180P Mutant | Activity Observed | umyu.edu.ngumyu.edu.ng |

Genetic and Molecular Basis of this compound Degradation

The ability of microorganisms to degrade this compound is rooted in specific genetic systems, including catabolic genes, operons, and plasmids.

Identification of Catabolic Genes and Operons

The microbial degradation of chlorobenzoates is facilitated by several distinct biochemical pathways encoded by specific gene clusters. asm.org For the degradation of this compound, the initial step often involves a dioxygenase enzyme that converts it to a chlorinated catechol. asm.orgoup.com For instance, Pseudomonas aeruginosa JB2 utilizes a halobenzoate dioxygenase for the degradation of this compound, with 4-chlorocatechol identified as a key intermediate. asm.org

In Arthrobacter keyseri 12B, the pht operon, located on a plasmid, encodes enzymes for phthalate (B1215562) catabolism that can also act on 2-substituted benzoates. nih.gov This suggests a degree of substrate promiscuity in these enzymes that can be harnessed for the degradation of compounds like this compound. The degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid is catalyzed by 2-halobenzoate-1,2-dioxygenase, leading to the formation of 4-chlorocatechol. researchgate.net

Plasmid-Mediated Degradation and Gene Transfer

The genes responsible for the degradation of pollutants like this compound are frequently located on plasmids. nih.gov These mobile genetic elements play a crucial role in the dissemination of catabolic capabilities within microbial communities. For example, IncP-1 plasmids are known to carry genes for the degradation of a variety of xenobiotics, including this compound. nih.gov

A specific example is the plasmid pPB111 from Pseudomonas putida P111, which contains the genes for a chlorobenzoate-1,2-dioxygenase that acts on ortho-substituted chlorobenzoates. oup.comoup.com This plasmid has been shown to be transferable to other bacteria, such as Pseudomonas fluorescens. oup.comoup.com The transfer of such catabolic plasmids to indigenous soil bacteria can lead to enhanced degradation of the target pollutant in the environment. oup.com The presence of plants has been observed to create a favorable niche in the rhizosphere that promotes the stability and maintenance of these degradative plasmids in bacteria. oup.comoup.com

Regulatory Mechanisms of Degradation Pathways

The expression of the catabolic genes involved in this compound degradation is tightly controlled by regulatory mechanisms. In some cases, mutations in regulatory proteins can expand the range of compounds that can induce the degradation pathway. For instance, specific mutations in the xylS gene, a transcriptional regulator, can lead to its activation by novel effector molecules, including this compound. wur.nl

The expression of the chlorocatechol pathway, a central route for the degradation of many chlorinated aromatic compounds, is controlled by specialized regulators. wur.nl In Pseudomonas sp. strain P51, a LysR-type regulator is responsible for controlling the expression of the chlorocatechol oxidative genes. wur.nl These regulatory systems ensure that the degradative enzymes are produced only when the target substrate is present, preventing a metabolic burden on the cell.

Co-metabolism and Microbial Community Interactions in this compound Biotransformation

The biotransformation of this compound in the environment is often a result of the combined metabolic activities of microbial communities. Co-metabolism, where a microbe degrades a compound without using it as a primary energy source, is a common phenomenon. Pseudomonas aeruginosa JB2, for example, can grow on this compound and co-metabolize 2,4-dichlorobenzoate. asm.org

Mixed microbial cultures have demonstrated effective degradation of this compound. A consortium consisting of Stenotrophomonas maltophilia, Cupriavidus necator, and Flavobacterium sp. was able to completely oxidize this compound. unimi.itresearchgate.net In this mixed culture, the degradation proceeded through the formation of 4-chlorocatechol, indicating a dioxygenase-initiated attack. unimi.itresearchgate.net

The interaction between different bacterial populations is particularly important in the complete mineralization of complex pollutants like polychlorinated biphenyls (PCBs). The breakdown of PCBs by some bacteria results in the accumulation of chlorobenzoates, including this compound, which they cannot degrade further. researchgate.net The presence of other bacteria that can utilize these chlorobenzoates as a growth substrate is therefore essential for the complete remediation of PCB-contaminated sites. researchgate.net

Environmental and Physiological Factors Influencing Microbial Degradation

The efficiency of microbial degradation of this compound is influenced by a variety of environmental and physiological factors. The presence of plants can significantly enhance degradation rates. oup.comoup.com In the rhizosphere, the area of soil surrounding plant roots, a niche is created that supports the survival and activity of degrader bacteria. oup.comoup.com Studies have shown that the degradation of this compound is much faster in planted soil compared to non-planted soil, and the stability of the catabolic plasmid pPB111 in Pseudomonas fluorescens is significantly higher in the rhizosphere. oup.comoup.com

Other key environmental factors that affect microbial degradation include the availability of nutrients, oxygen concentration, pH, and temperature. wur.nl The physiological state of the microorganisms also plays a role. For instance, the presence of other structurally similar compounds can have an inhibitory effect. Pseudomonas putida P111, which can grow on this compound, is inhibited by the presence of 3,5-dichlorobenzoate. nih.govresearchgate.net Conversely, the presence of certain monochlorobenzoates as co-substrates can enhance cell yields and chloride release. nih.govresearchgate.net These complex interactions highlight the importance of understanding the specific environmental and physiological context when evaluating the bioremediation potential for this compound.

Effects of pH and Temperature

The efficiency of microbial degradation of this compound is significantly influenced by the surrounding pH and temperature, which directly impact microbial growth and enzymatic activity. While specific optimal conditions can vary between different microbial species, general trends have been observed for chlorobenzoate-degrading bacteria.

For instance, studies on Pseudomonas species, which are known to degrade chlorobenzoates, have shown that a neutral pH is often optimal. Research on the degradation of other chlorinated benzoic acids by Pseudomonas and other bacterial strains indicates that a pH range of 7.0 to 7.2 is conducive to efficient degradation. interesjournals.orgresearchgate.net For example, the degradation of 2-chlorobenzoic acid by a mixed culture showed optimal conditions at pH 7. researchgate.net Similarly, incubation of Pseudomonas aeruginosa LP5 for dichlorobenzoate degradation was carried out at a pH of 7.2. interesjournals.org

Temperature is another critical factor. Most studies on the microbial degradation of chlorobenzoates are conducted under mesophilic conditions, typically ranging from 25°C to 37°C. researchgate.netembrapa.br For example, the degradation of 2-chlorobenzoic acid was studied at 30°C. academicjournals.org A study on Pseudomonas aeruginosa LP5 degrading dichlorobenzoates was conducted at room temperature (27 ± 2.0 °C). interesjournals.org These temperature ranges support the optimal metabolic activity of the degrading microorganisms. Extreme temperatures can denature the enzymes responsible for the breakdown of the aromatic ring, thereby inhibiting the degradation process.

Table 1: Reported pH and Temperature Conditions for Chlorobenzoate Degradation

| Microorganism/Culture | Compound | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| Mixed Culture | 2-Chlorobenzoic Acid | 7 | 25 | researchgate.net |

| Pseudomonas aeruginosa LP5 | Dichlorobenzoates | 7.2 | 27 ± 2.0 | interesjournals.org |

| Mixed Culture from Landfill | 2-Chlorobenzoic Acid | Not specified | 30 | academicjournals.org |

Oxygen Availability and Redox Conditions

Oxygen availability is a determining factor in the metabolic pathway of this compound degradation. Both aerobic and anaerobic degradation processes have been documented.

Under aerobic conditions, the initial attack on the this compound molecule is typically mediated by dioxygenase enzymes. nih.govasm.org This process involves the incorporation of molecular oxygen into the aromatic ring, leading to the formation of catechols. wur.nl For example, Pseudomonas aeruginosa JB2 utilizes an oxygen-dependent pathway to degrade this compound, with 4-chlorocatechol identified as a key intermediate. nih.govasm.org The presence of oxygen is essential for the function of these dioxygenases.

Conversely, under anaerobic conditions, a different mechanism known as reductive dechlorination occurs. In this process, the chlorine substituents on the aromatic ring are replaced by hydrogen atoms. This has been observed in the transformation of 2,3,6-trichlorobenzoic acid (2,3,6-TBA) to this compound by anaerobic microbial consortia. oup.com Subsequently, the resulting this compound can be degraded under aerobic conditions. oup.com In a study with Desulfomonile tiedjei, whole cells converted this compound to 2-chlorobenzoate under anaerobic conditions. wur.nl The redox potential of the environment plays a crucial role, with reductive dechlorination favored under more reducing conditions. The complete mineralization of compounds like 2,3,6-TBA can depend on the interplay between anaerobic and aerobic zones. oup.com

Nutrient Limitation and Co-substrate Availability

The availability of nutrients and co-substrates can significantly impact the rate and extent of this compound degradation. In many environments, the growth of degrading microorganisms can be limited by the scarcity of essential nutrients such as nitrogen and phosphorus. wur.nl Supplementing the environment with these nutrients can stimulate microbial growth and enhance the degradation of the target compound.

Acclimation and Enrichment Strategies

The isolation of microorganisms capable of degrading this compound often relies on acclimation and enrichment strategies. Acclimation is the process by which a microbial community adapts to a new compound over time, leading to an increased degradation rate. This adaptation can involve genetic mutations or the proliferation of specific microbial populations that can utilize the compound. Long periods of acclimation are often required for the degradation of chlorobenzoates in pure culture. interesjournals.org

Enrichment cultures are a common laboratory technique used to isolate specific microorganisms from a mixed population. This method involves providing the target compound, in this case, this compound, as the sole source of carbon and energy in a culture medium. nih.govnih.govasm.org Over successive transfers to fresh medium, the microorganisms that can utilize the compound will be selectively enriched, while others will be eliminated. This technique has been successfully used to isolate several bacterial strains with the ability to degrade this compound, including Pseudomonas putida P111 and Pseudomonas aeruginosa JB2. nih.govnih.govasm.org These enrichment strategies are crucial for identifying and obtaining potent microbial strains for bioremediation applications. The introduction of specific degraders into contaminated soil has been shown to be an effective strategy for enhancing the degradation of chlorobenzoates. oup.com

Table 2: Examples of Bacterial Strains Isolated Through Enrichment on Chlorobenzoates

| Bacterial Strain | Enrichment Substrate | Other Degraded Compounds | Reference |

|---|---|---|---|

| Pseudomonas putida P111 | This compound | 2-chloro-, 3-chloro-, 4-chloro-, 2,3-dichloro-, 2,4-dichloro-, and 2,3,5-trichlorobenzoates | nih.govasm.org |

| Pseudomonas aeruginosa JB2 | 2-Chlorobenzoate | 3-chlorobenzoate, 2,3- and 2,5-dichlorobenzoates, 2,3,5-trichlorobenzoate | nih.gov |

| Pseudomonas stutzeri KS25 | 2-Chlorobenzoic and 2,5-Dichlorobenzoic acids | 2-fluoro-, 2-iodo-, 2-bromo-, and 2,5-dihydroxybenzoate | ebi.ac.uk |

Identification of Intermediate Metabolites and Degradation Products

The elucidation of the metabolic pathway of this compound degradation involves the identification of intermediate metabolites and final degradation products. Under aerobic conditions, the degradation of this compound by Pseudomonas aeruginosa JB2 has been shown to proceed through the formation of 4-chlorocatechol . nih.govasm.org This intermediate is formed through a dioxygenase-catalyzed reaction that removes the carboxyl group and one of the chlorine atoms. nih.govasm.org

In a different metabolic interaction, when Pseudomonas putida P111 was grown on this compound, it was capable of metabolizing 3,5-dichlorobenzoate and accumulating a product identified as 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene . nih.govasm.org This finding suggests the activity of a dioxygenase on the aromatic ring without the immediate release of a chlorine atom.

Under anaerobic conditions, the primary transformation is reductive dechlorination. For instance, Desulfomonile tiedjei has been shown to convert this compound to 2-chlorobenzoate by removing the chlorine atom at the 5-position. wur.nlnih.gov This dechlorinated intermediate is then more amenable to further degradation.

The complete mineralization of this compound ultimately leads to the production of carbon dioxide, water, and chloride ions. The release of stoichiometric amounts of chloride is often used as an indicator of complete degradation.

Table 3: Identified Intermediate Metabolites of this compound Degradation and Related Processes

| Degrading Organism/Condition | Initial Substrate | Intermediate/Product | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa JB2 (aerobic) | This compound | 4-Chlorocatechol | nih.govasm.org |

| Pseudomonas putida P111 (grown on this compound) | 3,5-Dichlorobenzoate | 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene | nih.govasm.org |

| Desulfomonile tiedjei (anaerobic) | This compound | 2-Chlorobenzoate | wur.nlnih.gov |

| Pseudomonas sp. CPE2 strain | 2,5-Dichlorobenzoic acid | 4-Chlorocatechol | ebi.ac.uk |

Analytical Methodologies for 2,5 Dichlorobenzoate Detection and Quantification

Chromatographic Techniques for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like 2,5-dichlorobenzoate, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile form. regulations.govresearchgate.netd-nb.info This process involves a chemical reaction to modify the carboxylic acid functional group, commonly through methylation to form methyl this compound or through silylation. regulations.govnih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. The mass spectrum of underivatized 2,5-dichlorobenzoic acid shows characteristic fragmentation patterns that can be used for its identification. nist.gov GC-MS methods have been developed for various dichlorobenzoic acid isomers, demonstrating the utility of this approach for the entire compound class. researchgate.netnih.gov

Table 1: Typical GC-MS Analysis Parameters for Dichlorobenzoic Acids (following derivatization)

| Parameter | Description |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or Diazomethane. regulations.govnih.gov |

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., XTI-5). nih.gov |

| Injector | Split/splitless or temperature-programmable injector. d-nb.info |

| Ionization Mode | Electron Ionization (EI). |

| Detector | Quadrupole Mass Spectrometer or Ion Trap. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of this compound, as it can directly analyze the compound without the need for derivatization. nih.govsielc.com The method is particularly well-suited for water-soluble compounds and is frequently applied to environmental water samples. o2si.com

In a typical HPLC analysis, this compound is separated using a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.com A mixture of acetonitrile (B52724) and an acidic aqueous buffer (such as phosphoric acid or formic acid) is commonly used as the mobile phase. sielc.com The acidic buffer ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape. Detection is often achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs ultraviolet light. nih.gov Wavelengths in the lower UV range, such as 215 nm, are effective for detection. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS), including high-resolution mass spectrometry (HRQMS), which allows for precise mass measurements and confident identification. nih.gov

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18 or Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile / Water / Acid (e.g., Phosphoric or Formic Acid) | sielc.com |

| Detection | UV at 215 nm or Diode Array Detector (DAD) | |

| Flow Rate | 1.0 mL/min | o2si.com |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques like NMR, IR, and UV/Visible spectroscopy each provide unique information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons. Due to their different chemical environments, these protons will have different chemical shifts and will exhibit spin-spin coupling, leading to characteristic splitting patterns (e.g., doublets and doublets of doublets) that can be used to confirm the 1,2,4-substitution pattern on the benzene ring. A broad singlet corresponding to the acidic proton of the carboxyl group would also be expected, typically in the downfield region of the spectrum, though its position can be highly variable and it may exchange with deuterated solvents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides clear evidence for its key structural features. nist.govthermofisher.com

The most characteristic absorptions are associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. Additionally, characteristic absorption bands corresponding to C-Cl stretching vibrations can be observed in the fingerprint region of the spectrum. The NIST WebBook contains a reference gas-phase IR spectrum for 2,5-dichlorobenzoic acid. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |

| Carbonyl C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O | Stretch | 1320 - 1210 |

| C-Cl | Stretch | 800 - 600 |

UV/Visible Spectroscopy

UV/Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the benzene ring, which acts as a chromophore. The presence of the carboxyl group and the chlorine atoms as substituents on the ring modifies the absorption maxima (λmax) compared to unsubstituted benzene.

The UV spectrum of this compound is useful for both detection and quantification, especially in HPLC analysis with a UV detector. The spectrum typically shows absorption bands in the UV region. The analysis of dichlorobenzoic acid isomers in water samples has utilized UV detection, highlighting its applicability. nih.gov The exact position and intensity of the absorption bands can be influenced by the solvent used.

Advanced Detection and Quantification Approaches for Environmental and Biological Matrices

The detection and quantification of this compound in complex environmental and biological samples necessitate sophisticated analytical methodologies. These advanced techniques offer high sensitivity, selectivity, and accuracy, which are crucial for understanding the fate, transport, and impact of this compound. The primary methods employed are chromatographic, often coupled with mass spectrometry, which allows for the separation of this compound from other compounds in the matrix and its precise measurement.

A common approach for analyzing this compound involves gas chromatography-mass spectrometry (GC-MS). researchgate.net This technique is particularly useful for identifying and quantifying the compound in environmental media. For instance, in studies of polychlorinated biphenyl (B1667301) (PCB) transformation by bacteria, GC-MS has been used to identify this compound as an intermediate metabolite. researchgate.net The process typically involves extracting the analyte from the sample, derivatizing it to increase its volatility, and then injecting it into the GC-MS system.

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of this compound, especially in aqueous and biological samples. oup.comoup.com HPLC can be used to quantify the degradation of this compound in soil and water. oup.com In one study, HPLC with UV detection at 205 nm was used to measure the concentration of this compound in soil extracts. oup.com The method involved a reversed-phase C18 column and an isocratic solvent system. oup.comoup.com

For enhanced sensitivity and selectivity, liquid chromatography-mass spectrometry (LC-MS) is increasingly being utilized. This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing a robust method for detecting low levels of this compound in complex matrices.

The preparation of samples is a critical step in the analytical process. For soil samples, a common method is extraction with water, followed by centrifugation to separate the aqueous phase containing the analyte. oup.com For biological tissues, extraction with an organic solvent like ethanol (B145695) may be employed. oup.com Solid-phase extraction (SPE) is a technique that can be used to clean up and concentrate the analyte from the sample matrix before instrumental analysis.

The following interactive data tables summarize findings from various research studies on the detection and quantification of this compound.

Table 1: HPLC Methods for this compound Quantification

| Matrix | Extraction Method | HPLC System | Column | Mobile Phase | Detection | Research Focus |

| Soil | Water extraction, shaking, centrifugation oup.com | Hewlett Packard model 1050 oup.com | C18 reversed-phase (Spherisorb ODS-2) oup.com | Water-acetonitrile-acetic acid (50:4:46, v/v) oup.com | UV at 205 nm oup.com | Biodegradation in the rhizosphere oup.com |

| Environmental Samples | Acetonitrile extraction, centrifugation oup.com | Waters Model 625 oup.com | Reverse-phase C18 (NovaPak C18) oup.com | Not specified | Photodiode array detector oup.com | Enrichment of PCB-dechlorinating microorganisms oup.com |

Table 2: GC-MS Analysis of this compound and Related Compounds

| Matrix | Analytical Focus | Key Findings |

| Bacterial Culture | Identification of PCB transformation metabolites researchgate.net | This compound identified as an intermediate metabolite of PCB degradation by Rhodococcus sp. strain RHA1. researchgate.net |

| Monkey Plasma | Quantification of MDL 72222 and its metabolites nih.gov | A GC-MS method was developed for the quantification of MDL 72222 and its metabolites, with a concentration range of 0.5-150 ng/ml. nih.gov |

| Environmental Samples | Detection of PCB 31 degradation products ebi.ac.uk | 2,5-Dichlorobenzoic acid was identified as a main degradation product of PCB 31. ebi.ac.uk |

Applications of 2,5 Dichlorobenzoate in Non Clinical Research and Industrial Processes

2,5-Dichlorobenzoate as a Key Intermediate in Organic Synthesis

Halogenated aromatic esters, including derivatives of this compound like its tert-butyl and methyl esters, are widely utilized as intermediates in organic synthesis. Their stability and the reactivity conferred by the chlorine substituents make them valuable in the production of more complex molecules for pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chlorine atoms influences the chemical reactivity of the benzene (B151609) ring, making it susceptible to various chemical transformations.

In the realm of non-clinical pharmaceutical research, this compound and its derivatives serve as foundational building blocks. For instance, tert-butyl this compound is used in the development of new bioactive molecules and potential therapeutic agents. Its structural features allow it to be a starting point for the synthesis of complex molecules with potential pharmacological properties. Similarly, methyl this compound is recognized as a drug intermediate and is employed in the synthesis of various heterocyclic compounds, such as 2,5-disubstituted-1,3,4-oxadiazoles. nih.govresearchgate.net The versatility of these compounds makes them integral to the exploration of new chemical entities for drug discovery. oceanicpharmachem.com

The agricultural industry also relies on this compound as a key intermediate for the synthesis of various agrochemicals. It is a precursor in the production of herbicides such as chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid) and dinoben (2,5-dichloro-3-nitrobenzoic acid). mdpi.com The methyl ester, methyl this compound, is itself used as a plant growth regulator and has antifungal properties. mdpi.com The specific arrangement of the chlorine atoms on the aromatic ring is crucial for the biological activity of the final agrochemical products. kajay-remedies.com

Precursor for Pharmaceuticals (Non-Clinical)

Role of this compound in Plant Growth Regulation and Fungicidal Activity

Beyond its role as a synthetic intermediate, derivatives of 2,5-dichlorobenzoic acid have direct applications in agriculture. bcpcpesticidecompendium.org Methyl this compound is specifically recognized as a plant growth regulator and a fungicide. ebi.ac.ukherts.ac.ukbcpcpesticidecompendium.org It is used to encourage callus formation, which aids in the rooting of grapevine cuttings. herts.ac.uk This compound's mode of action is topical, promoting tissue fusion and protecting the grafting site. herts.ac.uk Its fungicidal properties are also noted, though detailed mechanisms are not extensively elaborated in the provided context. bcpcpesticidecompendium.orgebi.ac.uk

Utilization in the Synthesis of Specialty Chemicals and Materials (e.g., dyes, plastics, resins)

The utility of this compound extends to the synthesis of a range of specialty chemicals and materials. oceanicpharmachem.com Its derivatives, such as 2,5-dichlorobenzoyl chloride, are critical intermediates for producing dyes and high-performance polymers. For example, 2,5-dichlorobenzoyl chloride is used to produce poly(2,5-benzophenone)s, which are polymers known for their high thermal stability and solubility in organic solvents, making them suitable for applications in high-performance plastics and coatings. The synthesis of various specialty chemicals often involves leveraging the reactivity of the acid chloride form of this compound. vandemark.com

Research Applications as Model Compounds for Studying Chlorinated Aromatics

In a research context, this compound serves as a valuable model compound for investigating the behavior of chlorinated aromatic compounds. Its defined structure allows scientists to study various chemical reactions, such as substitution and esterification, and to understand the environmental fate of this class of compounds. For instance, it has been used as a calibration standard to investigate the gas-phase reaction products of other chlorinated biphenyls. chemicalbook.com The study of how organisms degrade compounds like this compound provides insight into the bioremediation of environments contaminated with chlorinated pollutants. interesjournals.org

Computational Chemistry and Structure-Reactivity Studies (Excluding Toxicity Predictions)

Computational chemistry provides a powerful lens for understanding the properties of this compound and its derivatives without focusing on toxicity. mdpi.com Quantum chemical calculations have been used to study the structural and spectroscopic properties of methyl this compound. scispace.comdergipark.org.tr Theoretical studies help to explain the observed reactivity of these compounds. For example, research has explored the reactions of methyl this compound with sulfur-centered nucleophiles, using theoretical models to understand the geometries and spin densities of the radical anions involved and the potential energy surfaces for their dissociation. researchgate.net These computational approaches are essential for predicting reaction outcomes and designing new synthetic pathways. angenechemical.com

Future Research Directions and Sustainable Management of 2,5 Dichlorobenzoate

Development of Novel Bioremediation and Phytoremediation Strategies for 2,5-Dichlorobenzoate Contamination

Bioremediation and phytoremediation are emerging as cost-effective and environmentally sound technologies for addressing contamination by chlorinated organic compounds. acadiau.ca Research in this area focuses on harnessing the power of microorganisms and plants to degrade or stabilize this compound in soil and water.

A key area of development is rhizosphere-enhanced degradation. The rhizosphere, the zone of soil immediately surrounding plant roots, is a hotbed of microbial activity. battelle.org Studies have shown that the presence of plants can significantly intensify the degradation of this compound by specialized bacteria. battelle.orgacadiau.caoup.com For instance, the degradation rate by a genetically engineered strain of Pseudomonas fluorescens designed to break down this compound was markedly higher in planted soil compared to unplanted soil. acadiau.caacadiau.caoup.com This symbiotic relationship is beneficial; the plant provides a stable environment and nutrients for the microbes, which in turn detoxify the soil, aiding plant survival in contaminated conditions. battelle.org

Future strategies will likely involve the selection and development of specific plant-microbe pairings optimized for this compound degradation. This includes identifying hyperaccumulating plants that can extract the contaminant and rhizosphere-competent microbes with superior degradative capabilities. acadiau.canswai.org Research has also shown that plasmid stability for genes involved in the degradation of recalcitrant substrates like this compound is enhanced within the rhizosphere, making bioaugmentation with such microbes in planted soils a more viable strategy. acs.org

Table 1: Microorganisms and Plants in this compound Degradation Studies

| Organism Type | Species | Role in Degradation | Research Finding | Citation |

| Bacterium | Pseudomonas fluorescens (strain 2-79 RLD) | Direct degradation of 2,5-DCB | Inoculation into soil demonstrated degradation; presence of plants enhanced the process. | acadiau.caoup.com |

| Bacterium | Pseudomonas aeruginosa (strain LP5) | Utilizes 2,5-DCB as a growth substrate | Capable of growth on this compound, possessing aromatic dihydroxylating (ARHDO) genes. | interesjournals.org |

| Bacterium | Achromobacter xylosoxidans (strain A8) | Utilizes 2,5-DCB as a sole carbon source | Isolated from PCB-contaminated soil, demonstrating natural attenuation potential. | |

| Bacterium | Desulfomonile tiedjei (DCB-1) | Reductive dechlorination | Anaerobic bacterium that can reductively dechlorinate this compound. | researchgate.net |

| Plant | Various (e.g., wheat, poplar) | Rhizosphere support | The presence of plants enhances microbial degradation of chlorinated compounds in the root zone. | battelle.org |

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Degradation

While naturally occurring microorganisms can degrade this compound, the process is often slow. interesjournals.orgunl.pt Metabolic engineering and synthetic biology offer powerful tools to enhance the efficiency and effectiveness of these microbial processes. These approaches involve modifying the genetic makeup of microorganisms to optimize specific metabolic pathways. unl.pt

A primary goal is to increase the expression and activity of key enzymes involved in the degradation pathway, such as dioxygenases, which initiate the breakdown of the aromatic ring. interesjournals.orgresearchgate.net For example, researchers have successfully engineered strains of Pseudomonas fluorescens and Cupriavidus necator with genes specifically targeting the degradation of chlorobenzoates. acadiau.cagoogle.comresearchgate.net The construction of hybrid strains by introducing gene modules from different bacteria is a promising strategy. This can create novel pathways capable of mineralizing compounds that were previously resistant to degradation by a single organism. unl.ptgoogle.com

Synthetic biology approaches could also focus on designing entirely new degradation pathways or assembling existing enzymes into a microbial chassis to create a "specialist" degrader for this compound. This includes the construction of gene cassettes and the use of robust plasmid vectors to introduce these new capabilities into bacteria that can thrive in contaminated environments. nih.gov Such engineered microbes could be designed for improved survival and performance under specific field conditions, representing a significant leap forward for bioaugmentation technologies. acadiau.caunl.pt

Table 2: Engineered Bacterial Strains for Chlorobenzoate Degradation

| Strain | Parent Organism | Engineered Trait/Genes | Target Compound(s) | Citation |

| P. fluorescens 2-79 RLD | Pseudomonas fluorescens | Contains genes for this compound degradation | This compound | acadiau.caoup.com |

| C. necator JMP134::X(pJP4-F3) | Cupriavidus necator JMP134 | Incorporated xyl genes from P. putida and bph genes from B. xenovorans | Polychlorinated biphenyls (PCBs) and their chlorobenzoate metabolites | google.com |

| C. necator RW111/RW112 | Cupriavidus necator H850 | Introduced TOL plasmid genes for catabolic functions | Chlorobenzoates (including 2-halobenzoates) | researchgate.net |

| P. aeruginosa JB2 | Pseudomonas aeruginosa | Acquired bph genes from indigenous soil bacteria | Biphenyls and chlorobenzoates (2,5-DCBa) | unl.ptresearchgate.net |

Interdisciplinary Research on the Environmental Dynamics and Ecological Impact of this compound